molecular formula C21H21N3O3 B4792897 N-(4-acetylphenyl)-1-[(3,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide

N-(4-acetylphenyl)-1-[(3,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide

Cat. No. B4792897
M. Wt: 363.4 g/mol
InChI Key: UBSSDSXNQJFPCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetylphenyl)-1-[(3,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide, also known as DPCPX, is a selective antagonist of adenosine A1 receptors. It has been extensively studied for its potential use in various scientific research applications. In

Mechanism of Action

N-(4-acetylphenyl)-1-[(3,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide acts as a competitive antagonist of adenosine A1 receptors, binding to the receptor and preventing the binding of adenosine, the endogenous ligand for the receptor. This results in the inhibition of downstream signaling pathways that are normally activated by adenosine binding to the receptor.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-1-[(3,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that N-(4-acetylphenyl)-1-[(3,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide can inhibit the activation of adenylyl cyclase by adenosine in a concentration-dependent manner, indicating that it is a potent antagonist of adenosine A1 receptors. In vivo studies have shown that N-(4-acetylphenyl)-1-[(3,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide can increase wakefulness and reduce the duration of sleep in rats, suggesting that it may have potential as a wake-promoting agent. N-(4-acetylphenyl)-1-[(3,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide has also been shown to have cardioprotective effects in animal models of myocardial ischemia-reperfusion injury, potentially through its ability to inhibit the activation of adenosine A1 receptors in the heart.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-acetylphenyl)-1-[(3,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide in lab experiments is its high selectivity for adenosine A1 receptors, which allows for the specific targeting of these receptors without affecting other adenosine receptor subtypes. This can be particularly useful in studies of the role of adenosine A1 receptors in various physiological processes. However, one limitation of using N-(4-acetylphenyl)-1-[(3,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide is its relatively low potency compared to other adenosine A1 receptor antagonists, which may require higher concentrations to achieve the desired effects.

Future Directions

There are a number of future directions for research on N-(4-acetylphenyl)-1-[(3,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide. One area of interest is the potential therapeutic applications of adenosine A1 receptor antagonists in various diseases, such as Alzheimer's disease, Parkinson's disease, and cardiovascular disease. Another area of interest is the development of more potent and selective adenosine A1 receptor antagonists that can be used in lower concentrations, potentially reducing the risk of off-target effects. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-(4-acetylphenyl)-1-[(3,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide and its potential use in various scientific research applications.

Scientific Research Applications

N-(4-acetylphenyl)-1-[(3,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide has been extensively studied for its potential use in various scientific research applications. It has been shown to be a potent and selective antagonist of adenosine A1 receptors, which are involved in regulating a wide range of physiological processes, including sleep, cognition, and cardiovascular function. N-(4-acetylphenyl)-1-[(3,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide has been used to study the role of adenosine A1 receptors in these processes, as well as to investigate the potential therapeutic applications of adenosine A1 receptor antagonists in various diseases, such as Alzheimer's disease, Parkinson's disease, and cardiovascular disease.

properties

IUPAC Name

N-(4-acetylphenyl)-1-[(3,5-dimethylphenoxy)methyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-14-10-15(2)12-19(11-14)27-13-24-9-8-20(23-24)21(26)22-18-6-4-17(5-7-18)16(3)25/h4-12H,13H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBSSDSXNQJFPCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCN2C=CC(=N2)C(=O)NC3=CC=C(C=C3)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-acetylphenyl)-1-[(3,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-acetylphenyl)-1-[(3,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(4-acetylphenyl)-1-[(3,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide
Reactant of Route 4
N-(4-acetylphenyl)-1-[(3,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-(4-acetylphenyl)-1-[(3,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(4-acetylphenyl)-1-[(3,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.